molecular formula C19H15Cl2N5O4 B2848293 N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052606-35-5

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2848293
CAS No.: 1052606-35-5
M. Wt: 448.26
InChI Key: JCWLZOLUOVHOFN-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d][1,2,3]triazolone core fused with a triazole ring, substituted at the 1-position with a 2-acetamide group. The acetamide moiety is further functionalized with a 3-chloro-4-methoxyphenyl group, while the pyrrolotriazolone core bears a 3-chlorophenyl substituent at the 5-position.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N5O4/c1-30-14-6-5-11(8-13(14)21)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)12-4-2-3-10(20)7-12/h2-8,16-17H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWLZOLUOVHOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrrolo[3,4-d][1,2,3]triazole structure, followed by the introduction of chloro and methoxy substituents through electrophilic aromatic substitution reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pyrrolotriazolone scaffold with several analogs, differing primarily in substituent patterns. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Notes
Target Compound C₂₀H₁₆Cl₂N₅O₃ R1: 3-Cl-4-OMePh; R2: 3-ClPh 468.28 High lipophilicity (Cl groups); methoxy may enhance solubility
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolotriazol-1-yl]-N-(2,3-dimethylphenyl)acetamide [1052566-51-4] C₂₂H₁₉ClFN₅O₂ R1: 3-Cl-4-FPh; R2: 2,3-diMePh 455.88 Fluorine substituent increases electronegativity; dimethylphenyl improves steric bulk
2-(5-(3,4-Dimethoxyphenyl)-4,6-dioxo-pyrrolotriazol-1-yl)-N-(2,3-dimethylphenyl)acetamide [1052610-79-3] C₂₄H₂₄N₅O₄ R1: 3,4-diOMePh; R2: 2,3-diMePh 470.49 Methoxy groups enhance solubility; reduced Cl content lowers toxicity risk

Substituent Effects on Physicochemical Properties

  • In contrast, the 3,4-dimethoxyphenyl analog (ID 1052610-79-3) exhibits improved solubility due to polar methoxy groups .
  • Fluorine vs. Methoxy : The 3-chloro-4-fluorophenyl analog (ID 1052566-51-4) shows higher electronegativity, which may enhance binding to electron-rich targets (e.g., kinases) compared to the methoxy variant .

Crystallographic and Computational Analysis

  • Docking Studies : Computational models suggest that the 3-chlorophenyl group in the target compound could occupy hydrophobic binding sites, similar to 3,4-dichlorophenyl motifs in kinase inhibitors .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activity. This article explores its biological properties based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a chloro and methoxy group on the aromatic ring and a pyrrolo-triazole moiety. Its molecular formula is C20H14Cl2N4O3SC_{20}H_{14}Cl_2N_4O_3S .

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

  • Antiproliferative Effects : Some studies have shown that related compounds can inhibit cell proliferation in certain cancer cell lines. The presence of the pyrrolo-triazole structure is believed to enhance this activity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism. This inhibition can lead to reduced tumor growth or pathogen viability.

1. Anticancer Activity

A study evaluating similar triazole derivatives reported significant anticancer activity against various cancer cell lines. The IC50 values for these compounds ranged from 0.01 μM to 10 μM depending on the specific structure and substituents .

CompoundCell LineIC50 (μM)
Triazole AHeLa0.05
Triazole BMCF-70.02
N-(3-chloro-4-methoxyphenyl)-2-[...]A549TBD

2. Antimicrobial Activity

Compounds with similar structures have shown antibacterial properties against Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Studies

Case Study 1: Antiproliferative Activity in Breast Cancer Cells

In a controlled study involving breast cancer cell lines (MCF-7), derivatives of the compound exhibited potent antiproliferative effects. The study highlighted the role of the chloro and methoxy substituents in enhancing cytotoxicity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of similar compounds against dihydrofolate reductase (DHFR), crucial for DNA synthesis in both cancerous and microbial cells. The results indicated that modifications to the triazole ring significantly affected inhibitory potency .

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